Siroheme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

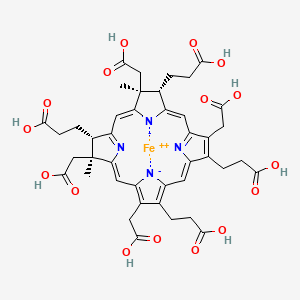

Le sirohème est un groupe prosthétique ressemblant à l'hème que l'on trouve aux sites actifs de certaines enzymes, facilitant la réduction à six électrons des composés soufrés et azotés . Il joue un rôle crucial dans la voie d'assimilation du soufre, convertissant le sulfite en sulfure, qui peut être incorporé dans des composés organiques comme l'homocystéine . Le sirohème est essentiel à la vie sur Terre, en particulier chez les plantes, où il est impliqué dans la réduction du sulfate et du nitrate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sirohème est synthétisé à partir du précurseur tétrapyrrole commun, l'uroporphyrinogène III, par une série de réactions enzymatiques. Le processus implique :

Méthylation : L'uroporphyrinogène III est méthylé sur deux cycles pyrrole adjacents pour former la dihydrosirohydrochlorine.

Oxydation : La dihydrosirohydrochlorine est ensuite oxydée pour produire la sirohydrochlorine.

Insertion du fer : Une enzyme ferrochélatase insère le fer dans le macrocycle pour produire le sirohème.

Méthodes de production industrielle : La production industrielle du sirohème implique généralement l'extraction à partir d'enzymes réductases du sulfite présentes dans la levure et d'autres micro-organismes. Le processus comprend un traitement à l'acétone/HCl et une purification par chromatographie sur colonne .

Analyse Des Réactions Chimiques

Siroheme Decarboxylation

This compound can undergo decarboxylation of the acetic acid side chains at C12 and C18 to produce didecarboxythis compound . This process is part of an alternative heme biosynthesis pathway . The enzyme NirD-L-G-H catalyzes the conversion of sirohydrochlorin into this compound, which then undergoes bis-decarboxylation into didecarboxythis compound . Studies have shown that the decarboxylation reaction occurs stepwise, with monodecarboxythis compound formed as an intermediate .

This compound-Dependent Enzymes

This compound is a cofactor for sulfite and nitrite reductases, which catalyze the six-electron reduction of sulfite to sulfide and nitrite to ammonia, respectively . this compound-dependent sulfite and nitrite reductases are involved in:

-

Terminal electron transfer in sulfate or nitrate-based anaerobic respiration in sulfur or nitrogen-reducing microorganisms

-

Preparing sulfur and nitrogen for incorporation into biomolecules in diverse organisms

Sulfite reductase contains a unique assembly of this compound and a [4Fe4S] cluster, linked by a cysteine residue . this compound, a doubly reduced variant of heme, is specifically used by sulfite reductase, which ensures efficient channeling of electrons to the catalytic iron during the reduction of sulfite to sulfide and limits potential side reactions .

Reaction Mechanism of this compound Decarboxylase

The proposed mechanism for the decarboxylation reaction involves binding at the active site, which results in a change in the double bond configuration . This allows electrons to move to the pyrrole nitrogen, a process enhanced by Tyr100B or His98B . Arg102B stabilizes the acetic acid carboxylic acid, which allows decarboxylation to take place and provides a proton for the developing methyl group . The process is then repeated for the second decarboxylation . Mutation of Arg102B to an alanine residue results in an inactive AhbA/B complex, which confirms the involvement of Arg102B .

Applications De Recherche Scientifique

Nitrogen and Sulfur Assimilation

Siroheme plays a significant role in the assimilation of nitrogen and sulfur in plants. The enzymes nitrite reductase (NiR) and sulfite reductase (SiR), which depend on this compound, facilitate the conversion of nitrite and sulfite into more usable forms for plant metabolism. Research indicates that enhancing this compound biosynthesis can improve crop productivity, particularly in nitrogen-deficient soils. For instance, overexpression of the gene coding for sirohydrochlorin ferrochelatase (SirB) has been linked to increased chlorophyll content, photosynthetic rates, and biomass under nutrient-limiting conditions .

Sustainable Agriculture

The conservation of this compound biosynthesis genes across various plant species suggests their potential as targets for genetic modification aimed at sustainable agricultural practices. By manipulating these genes, it may be possible to enhance nutrient uptake efficiency and crop resilience to environmental stresses .

Role in Microorganisms

This compound is essential for various microorganisms, including proteobacteria and sulfate-reducing bacteria. It participates in anaerobic respiration processes by facilitating the terminal electron transfer in sulfate or nitrate reduction pathways. This functionality is critical for microbial survival in nutrient-poor environments .

Biotechnological Uses

The ability of certain bacteria to utilize this compound for detoxification processes makes it a candidate for biotechnological applications. For example, Mycobacterium tuberculosis utilizes reduced sulfur compounds, linked to this compound, as part of its defense mechanism against oxidative stress from host immune responses . This highlights the potential of this compound-related pathways as targets for novel antimicrobial strategies.

Potential Drug Development

Given its role in critical biochemical pathways, this compound could be explored as a target for drug development. The synthesis pathway involving this compound has been implicated in bacterial virulence mechanisms; thus, inhibiting this pathway may reduce pathogenicity . For instance, targeting the enzyme CysG, which catalyzes the final steps of this compound synthesis, could provide new avenues for antibiotic development against resistant strains.

Oxidative Stress Response

This compound's involvement in detoxifying reactive nitrogen species suggests its potential utility in therapeutic contexts where oxidative stress is a concern. By modulating this compound-dependent pathways, it may be possible to enhance cellular resistance to oxidative damage in various diseases .

Case Study 1: Enhancing Crop Yield

A study investigated the effects of genetically modifying Arabidopsis thaliana to overexpress SirB. Results showed significant increases in protein content and overall biomass under nitrogen-limited conditions compared to wild-type plants. This demonstrates the practical application of manipulating this compound biosynthesis genes for agricultural enhancement .

Case Study 2: Microbial Pathogenesis

Research on Mycobacterium tuberculosis revealed that disruption of this compound synthesis pathways affected the bacterium's ability to withstand oxidative stress from macrophages. This finding underscores the potential for targeting this compound-related pathways in developing new treatments for tuberculosis .

Mécanisme D'action

Siroheme functions as a cofactor at the active site of sulfite and nitrite reductases, facilitating the six-electron reduction of sulfite to sulfide and nitrite to ammonia . The mechanism involves the transfer of electrons to the substrate, mediated by the iron center in the this compound molecule . This process is crucial for the assimilation of sulfur and nitrogen in various organisms .

Comparaison Avec Des Composés Similaires

Cobalamin (Vitamin B12): Another tetrapyrrole compound with a cobalt center, essential for various enzymatic reactions in humans and other organisms.

Uniqueness of this compound: this compound is unique in its ability to catalyze the six-electron reduction of both sulfite and nitrite, a function not shared by other tetrapyrrole compounds . Its role in sulfur and nitrogen metabolism is critical for the survival of many organisms, making it an indispensable component of life on Earth .

Propriétés

Formule moléculaire |

C42H44FeN4O16 |

|---|---|

Poids moléculaire |

916.7 g/mol |

Nom IUPAC |

iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1 |

Clé InChI |

DLKSSIHHLYNIKN-QIISWYHFSA-L |

SMILES isomérique |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

SMILES canonique |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

Synonymes |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.